2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Its structure features:
- Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic heteroaromatic system.
- 3-position: 2-Methoxyphenyl substituent, contributing electron-donating effects.
- 5-position: Methyl group, enhancing lipophilicity.
- 7-position: N-linked 3-methoxyphenylamine, influencing hydrogen-bonding and π-π stacking interactions.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14-11-20(23-15-7-6-8-16(12-15)26-2)25-21(22-14)13-18(24-25)17-9-4-5-10-19(17)27-3/h4-13,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCPMKRJZGHSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. Its unique structure, characterized by methoxyphenyl substituents and a pyrazolo core, suggests diverse interactions with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C21H20N4O2
- Molecular Weight : 364.41 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the reaction of 3,5-diamino-1,2,4-triazole with substituted aryl compounds. Common methods include:
- Nucleophilic Substitution : Utilizing methoxy groups for functionalization.
- Cyclization Reactions : Leading to the formation of the pyrazolo[1,5-a]pyrimidine core.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit phosphodiesterase enzymes, affecting intracellular levels of cyclic nucleotides.
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties by inducing apoptosis and inhibiting cell migration in cancer cell lines such as MCF-7.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antibacterial and Antibiofilm Activity :
- Anticancer Properties :
-
Neuroprotective Effects :
- Some derivatives have shown neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines:
Key Findings from Comparative Analysis
Substituent Effects on Activity :
- Methoxy vs. Fluoro Groups : Methoxy substituents (e.g., 2- or 3-methoxyphenyl in the target compound) enhance solubility via hydrogen bonding, whereas electron-withdrawing groups like fluorine (e.g., 4-fluorophenyl in Compound 32) improve target binding affinity .
- Amine Substituents : Pyridinylmethyl amines (e.g., in Compound 32) exhibit stronger anti-mycobacterial activity than aryl amines (e.g., methoxyphenyl in the target compound), likely due to improved membrane penetration .
Core Structure Differences :
- Pyrazolo vs. Triazolo Cores : Triazolo[1,5-a]pyrimidines (e.g., Compound 43) show potent antiplasmodial activity due to their ability to inhibit Plasmodium dihydroorotate dehydrogenase, whereas pyrazolo analogs are more effective against Mycobacterium tuberculosis .
Biological Activity Trends :
- Anti-mycobacterial activity correlates with lipophilic substituents (e.g., methyl or trifluoromethyl groups) and planar aromatic systems , which facilitate penetration into mycobacterial cell walls .
- The target compound’s dual methoxyphenyl groups may reduce cytotoxicity compared to halogenated analogs but could limit potency against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
